molecular formula C16H13NO4 B11707756 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione

6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No.: B11707756
M. Wt: 283.28 g/mol
InChI Key: YAFXXTOCNNZINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione is a heterocyclic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . This compound is characterized by the presence of a morpholine ring fused to a benzo[de]isochromene-1,3-dione core structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione can be achieved through various organic synthesis methods. One common approach involves the reaction of 1,8-naphthalic anhydride with morpholine under controlled conditions . The reaction typically requires an inert atmosphere and is conducted at temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar organic reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Mechanism of Action

The mechanism of action of 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

8-morpholin-4-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C16H13NO4/c18-15-11-3-1-2-10-13(17-6-8-20-9-7-17)5-4-12(14(10)11)16(19)21-15/h1-5H,6-9H2

InChI Key

YAFXXTOCNNZINP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O

Origin of Product

United States

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